2-Fluoro-4-(methylthio)pyridin-3-ol
Description
2-Fluoro-4-(methylthio)pyridin-3-ol is a pyridine derivative characterized by a hydroxyl (-OH) group at position 3, a fluorine atom at position 2, and a methylthio (-SCH₃) group at position 4 on the pyridine ring. This compound’s structure combines electronegative, hydrophobic, and sulfur-containing substituents, which may influence its physicochemical properties (e.g., solubility, stability) and biological activity.
Properties
Molecular Formula |
C6H6FNOS |
|---|---|
Molecular Weight |
159.18 g/mol |
IUPAC Name |
2-fluoro-4-methylsulfanylpyridin-3-ol |
InChI |
InChI=1S/C6H6FNOS/c1-10-4-2-3-8-6(7)5(4)9/h2-3,9H,1H3 |
InChI Key |
UFPNRBUHDPYKAX-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=C(C(=NC=C1)F)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method includes the fluorination of pyridine derivatives using reagents such as Selectfluor® or other fluorinating agents . The methylthio group can be introduced through nucleophilic substitution reactions using methylthiol or related reagents under appropriate conditions .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the synthetic routes for higher yields and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-4-(methylthio)pyridin-3-ol can undergo various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced under specific conditions to modify the functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methylthio group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the pyridine ring .
Scientific Research Applications
2-Fluoro-4-(methylthio)pyridin-3-ol has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Fluoro-4-(methylthio)pyridin-3-ol involves its interaction with molecular targets through its functional groups. The fluorine atom can participate in hydrogen bonding and other non-covalent interactions, while the methylthio group can undergo oxidation or substitution reactions. These interactions can influence the compound’s biological activity and its ability to modulate specific pathways .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Position and Functional Group Analysis
The table below compares 2-Fluoro-4-(methylthio)pyridin-3-ol with analogous pyridine derivatives, focusing on substituent positions and functional groups:
| Compound Name | Substituent Positions (Pyridine Ring) | Key Functional Groups | Molecular Weight (g/mol)* | Notable Applications/Properties |
|---|---|---|---|---|
| This compound | 2-F, 4-SCH₃, 3-OH | Fluorine, Methylthio, Hydroxyl | ~157.2 | Potential enzyme modulator |
| 5-Fluoro-3-(3-hydroxypropyl)pyridin-2-ol | 5-F, 3-(CH₂)₂CH₂OH, 2-OH | Fluorine, Hydroxypropyl, Hydroxyl | ~187.2 | Intermediate in drug synthesis |
| 3-(2-Amino-5-fluoropyridin-3-yl)prop-2-yn-1-ol | 5-F, 3-NH₂, propargyl-OH | Fluorine, Amino, Propargyl alcohol | ~196.2 | Bioactive scaffold in medicinal chemistry |
| 2-Chloro-5-fluoropyridin-3-ol | 2-Cl, 5-F, 3-OH | Chlorine, Fluorine, Hydroxyl | ~147.5 | Antimicrobial agent precursor |
| 6-(2-Fluoro-4-(methylthio)phenyl)pyridin-3-ol hydrochloride | 2-F, 4-SCH₃ (on phenyl), 3-OH | Fluorine, Methylthio, Hydroxyl | ~305.8 | Pharmacological studies (supplier data) |
*Molecular weights estimated based on structural formulas.
Key Observations:
Fluorine Substitution: Fluorine at position 2 (as in the target compound) enhances electronegativity and may improve metabolic stability compared to chlorine in 2-Chloro-5-fluoropyridin-3-ol.
Methylthio Group : The methylthio (-SCH₃) group at position 4 increases lipophilicity, which could improve membrane permeability. A similar group is observed in 6-(2-Fluoro-4-(methylthio)phenyl)pyridin-3-ol hydrochloride, though attached to a phenyl ring rather than pyridine .
Hydroxyl Group : The hydroxyl (-OH) at position 3 contributes to hydrogen-bonding capacity, a feature shared with 5-Fluoro-3-(3-hydroxypropyl)pyridin-2-ol. This group may enhance solubility in polar solvents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
